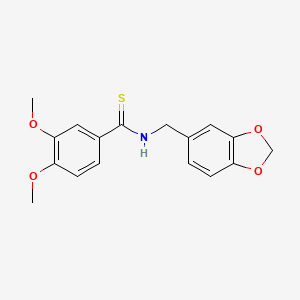![molecular formula C16H20N2O3 B5084101 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5084101.png)
1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone, also known as BpIm, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BpIm is a derivative of imidazole and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of pro-inflammatory cytokines and prostaglandins. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone inhibits the activity of COX-2 enzyme, which leads to a decrease in the production of pro-inflammatory cytokines and prostaglandins. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone also induces apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has been shown to have several biochemical and physiological effects. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone also decreases the levels of prostaglandins, which are responsible for pain and inflammation. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has several advantages for lab experiments. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is a stable compound that can be easily synthesized in large quantities. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has also been shown to have low toxicity, which makes it suitable for use in cell culture and animal studies. However, 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has some limitations for lab experiments. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is insoluble in water, which can limit its use in certain assays. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone can also be affected by pH changes, which can affect its activity.
Future Directions
For the research on 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone include investigating its potential use in the treatment of inflammatory diseases and in combination with other anti-cancer drugs.
Synthesis Methods
The synthesis of 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone involves the reaction of 4-butoxybenzaldehyde with 4-methylimidazole in the presence of a base catalyst. The reaction leads to the formation of 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone. The synthesis of 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has been optimized to achieve high yields and purity. The purity of 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is essential for its use in scientific research.
Scientific Research Applications
1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has shown potential applications in various fields of scientific research. One of the significant applications of 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is its use as an anti-inflammatory agent. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammation in the body. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has also been shown to have anti-cancer properties. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has also been used as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
1-[2-(4-butoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-5-10-21-14-8-6-13(7-9-14)16-17-11(2)15(12(3)19)18(16)20/h6-9,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAMQKMVSXUXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=C(N2O)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5084018.png)
![[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B5084026.png)
![3-butoxy-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5084040.png)

![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5084048.png)
![3-(2-chlorophenyl)-5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5084061.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5084070.png)
![sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide](/img/structure/B5084092.png)
![2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5084094.png)
![N-(2-methyl-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5084098.png)
![3-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B5084113.png)
![1-(2-fluorobenzyl)-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084116.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5084118.png)